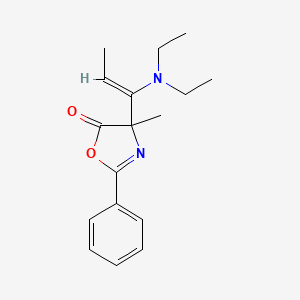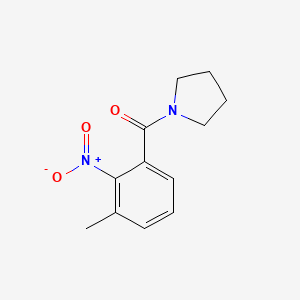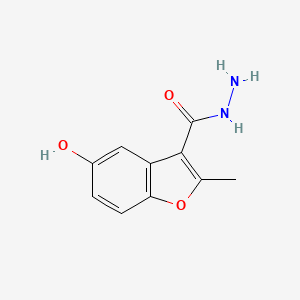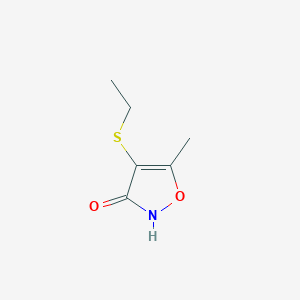![molecular formula C9H4F5NO2 B12872006 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)
2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both difluoromethoxy and trifluoromethyl groups in this compound enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-(trifluoromethyl)phenol with difluoromethyl ether in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of fluorinated compounds on biological systems.
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent modulator of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole include:
- 2-(Trifluoromethyl)benzo[d]oxazole
- 2,5-bis(trifluoromethyl)benzo[d]oxazole
- 2-(Difluoromethoxy)benzo[d]oxazole
Uniqueness
Compared to these similar compounds, this compound stands out due to the presence of both difluoromethoxy and trifluoromethyl groups. This unique combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4F5NO2 |
|---|---|
Molekulargewicht |
253.12 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2/c10-7(11)17-8-15-6-4(9(12,13)14)2-1-3-5(6)16-8/h1-3,7H |
InChI-Schlüssel |
WBAIGMRSHCBKEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871950.png)

![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)



![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)

![2-(4-Bromophenyl)-5-(2-nitrobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12872014.png)

